Cas no 2229398-71-2 (1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(3-Bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a brominated cyclopropane derivative featuring a carboxyl functional group, making it a versatile intermediate in organic synthesis. Its structure, incorporating a substituted phenyl ring and a sterically hindered cyclopropane moiety, lends itself to applications in pharmaceuticals and agrochemicals, particularly in the development of active ingredients. The bromine substituent enhances reactivity for further functionalization, while the methyl groups on the cyclopropane ring contribute to stability. This compound is valued for its potential in cross-coupling reactions and as a building block for more complex molecules. Its precise synthesis and purity are critical for reproducible results in research and industrial applications.
1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2229398-71-2 structure
Product Name:1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2229398-71-2
MF:C13H15BrO2
MW:283.161003351212
CID:5916465
PubChem ID:165828409
Update Time:2025-06-25

1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2229398-71-2
    • EN300-1925387
    • Inchi: 1S/C13H15BrO2/c1-8-4-5-9(6-10(8)14)13(11(15)16)7-12(13,2)3/h4-6H,7H2,1-3H3,(H,15,16)
    • InChI Key: VRIBNZFTQUQZJL-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1)C1(C(=O)O)CC1(C)C

Computed Properties

  • Exact Mass: 282.02554g/mol
  • Monoisotopic Mass: 282.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.3Ų

1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(3-bromo-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

1-(3-Bromo-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview

1-(3-Bromo-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid is a compound with the CAS registry number 2229398-71-2, representing a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and its substituted phenyl group, making it a valuable molecule for studying chemical reactivity and potential bioactivity.

The molecular structure of 1-(3-Bromo-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid consists of a cyclopropane ring fused to a carboxylic acid group and a substituted phenyl ring. The phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 4-position, which introduces electronic effects that can influence the compound's reactivity and stability. The cyclopropane ring, being highly strained due to its bond angles, contributes to the compound's unique chemical properties.

Recent studies have highlighted the potential of this compound in drug discovery efforts. Its structure allows for various functional groups to be introduced or modified, making it a versatile scaffold for designing bioactive molecules. For instance, researchers have explored its role as a precursor for synthesizing more complex molecules with potential anti-inflammatory or anticancer properties.

The synthesis of 1-(3-Bromo-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent functionalization steps. The challenge lies in maintaining the integrity of the cyclopropane ring during these reactions while introducing the desired substituents. Recent advancements in catalytic methods have improved the yield and selectivity of these reactions, making large-scale synthesis more feasible.

In terms of applications, this compound has shown promise in materials science as well. Its rigid structure and substituent effects make it suitable for studying mechanical properties in polymers or as a building block for advanced materials with tailored mechanical properties.

Moreover, computational studies have provided insights into the electronic properties of 1-(3-Bromo-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid, revealing its potential as an electron-deficient aromatic system due to the electron-withdrawing effects of the bromine substituent and the conjugation with the carboxylic acid group.

Looking ahead, ongoing research aims to further elucidate the biological activity of this compound and its derivatives. Collaborative efforts between chemists and biologists are exploring its interactions with cellular pathways, which could pave the way for novel therapeutic interventions.

In conclusion, 1-(3-Bromo-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid stands out as a significant molecule in contemporary organic chemistry due to its unique structure and versatile applications. As research progresses, this compound is expected to contribute even more significantly to both academic advancements and industrial innovations.

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